molecular formula C12H12ClNO2 B12883233 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- CAS No. 81718-70-9

2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl-

Cat. No.: B12883233
CAS No.: 81718-70-9
M. Wt: 237.68 g/mol
InChI Key: CWTLMJCGGPCOLQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- can be compared with other similar compounds, such as 2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- . While both compounds share a similar core structure, the position of the chlorine atom differentiates them. This difference in structure can lead to variations in their chemical properties, reactivity, and biological activities .

Conclusion

2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, and medicine

Biological Activity

2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The findings are supported by data tables and case studies to provide a comprehensive overview.

  • IUPAC Name : 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl-
  • CAS Number : 81718-70-9
  • Molecular Formula : C12H14ClN
  • Molecular Weight : 221.7 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzofuran derivatives against various bacterial strains, suggesting that the presence of the benzofuran moiety enhances their activity. Specifically, compounds with chloro substitutions have shown increased potency against Gram-positive bacteria due to their ability to disrupt bacterial cell walls .

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential mechanism for treating inflammatory diseases. The anti-inflammatory activity was attributed to the modulation of NF-kB signaling pathways .

Cytotoxic Effects

Cytotoxicity assays conducted on various cancer cell lines revealed that 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- exhibited selective cytotoxicity. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM respectively .

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)>50

The proposed mechanism of action for the biological activities of this compound involves the interaction with specific cellular targets. The benzofuran structure allows it to bind effectively to enzymes involved in inflammatory pathways and microbial metabolism. Additionally, its chloro substitution may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several benzofuran derivatives, including our compound of interest. Results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the role of chloro groups in enhancing activity against resistant strains .
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent .

Properties

CAS No.

81718-70-9

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

6-chloro-N,N,3-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C12H12ClNO2/c1-7-9-5-4-8(13)6-10(9)16-11(7)12(15)14(2)3/h4-6H,1-3H3

InChI Key

CWTLMJCGGPCOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Cl)C(=O)N(C)C

Origin of Product

United States

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